molecular formula C13H16N2O4S2 B15111469 3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B15111469
M. Wt: 328.4 g/mol
InChI Key: DUTTZIICIMZHOW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a bicyclic heterocyclic compound featuring a thieno[3,4-d]thiazole core fused with a tetrahydrothiazol-imine moiety.

Properties

Molecular Formula

C13H16N2O4S2

Molecular Weight

328.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C13H16N2O4S2/c1-18-8-3-4-11(19-2)9(5-8)15-10-6-21(16,17)7-12(10)20-13(15)14/h3-5,10,12,14H,6-7H2,1-2H3

InChI Key

DUTTZIICIMZHOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C3CS(=O)(=O)CC3SC2=N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multi-step reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with a thioamide under acidic conditions, followed by cyclization to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structural Differences

The target compound distinguishes itself from analogs through its thieno[3,4-d]thiazole core, which contains sulfur and nitrogen atoms in the fused ring system. In contrast, analogs such as 1-(3-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide () and 1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide () feature a thienoimidazole core with two nitrogen atoms.

Substituent Effects

Substituents on the phenyl ring critically modulate physicochemical and biological properties:

  • Analog 1 () : The 3-methylphenyl substituent (electron-donating -CH₃) increases lipophilicity, favoring membrane permeability.
  • Analog 2 () : The 2-chlorophenyl group (electron-withdrawing -Cl) introduces polarity while maintaining moderate lipophilicity, balancing solubility and bioavailability .

Molecular Weight and Formula

The table below compares key molecular parameters:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
3-(2,5-Dimethoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide (Target) C₁₇H₁₉N₃O₄S₂* 405.48† 2,5-Dimethoxyphenyl
1-(3-Methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (Analog 1) C₁₈H₁₈N₂O₂S₂ 358.48 3-Methylphenyl, Phenyl
1-(2-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (Analog 2) C₁₇H₁₅ClN₂O₃S 362.83 2-Chlorophenyl, Phenyl

*Inferred from structural analogs.
†Calculated by adjusting Analog 1’s mass for substituent differences (replacing -CH₃ with two -OCH₃ groups).

Inferred Physicochemical Properties

  • Solubility : The target compound’s dimethoxy groups enhance polar interactions, likely increasing aqueous solubility compared to Analog 1’s methyl group and Analog 2’s chloro substituent.
  • Bioactivity : Thiazole cores (target) are associated with diverse pharmacological activities, including antimicrobial and antiviral effects, whereas imidazole analogs () are commonly explored as enzyme inhibitors or agrochemicals .

Stability and Reactivity

The thiazole-imine core in the target compound may exhibit greater resistance to hydrolysis compared to the thione or ketone groups in analogs. However, the electron-rich dimethoxy substituents could increase susceptibility to oxidative degradation.

Research Implications

  • Drug Development : The dimethoxy-thiazole scaffold could be optimized for CNS penetration or antimicrobial activity.

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